Ripk1-IN-15: A Technical Guide to the Mechanism of Action of RIPK1 Kinase Inhibitors
Ripk1-IN-15: A Technical Guide to the Mechanism of Action of RIPK1 Kinase Inhibitors
Disclaimer: Ripk1-IN-15 is a compound described in patent literature and is not yet extensively characterized in peer-reviewed publications. Therefore, specific quantitative data and detailed experimental protocols for this exact molecule are not publicly available. This guide provides a comprehensive overview of the mechanism of action for potent and selective RIPK1 kinase inhibitors, using publicly available data from representative compounds of this class to illustrate the core principles of targeting RIPK1.
Executive Summary
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a central node in cellular signaling pathways governing inflammation, apoptosis, and a form of programmed necrosis termed necroptosis.[1][2] Its dual function as both a kinase and a scaffold protein makes it a highly sought-after therapeutic target for a range of autoimmune, inflammatory, and neurodegenerative diseases.[3][4] Small-molecule inhibitors targeting the kinase activity of RIPK1 have emerged as a promising therapeutic strategy.[1] This document outlines the fundamental mechanism of action of RIPK1 kinase inhibitors, detailing their effects on downstream signaling, and provides representative data and standardized experimental protocols for their characterization.
The Dual Role of RIPK1 in Cell Fate Decisions
RIPK1 is a multi-domain protein that includes an N-terminal kinase domain, an intermediate domain containing a RIP Homotypic Interaction Motif (RHIM), and a C-terminal death domain.[4] Its function is context-dependent and tightly regulated by post-translational modifications, primarily ubiquitination and phosphorylation.[1]
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Scaffold Function (Pro-Survival): In response to stimuli like Tumor Necrosis Factor-alpha (TNFα), RIPK1 is recruited to the TNF receptor 1 (TNFR1) signaling complex, known as Complex I. Here, acting as a scaffold, RIPK1 undergoes K63-linked and linear ubiquitination, which is essential for the recruitment of downstream kinases (IKK, TAK1) that activate the NF-κB and MAPK signaling pathways, promoting the expression of pro-survival and pro-inflammatory genes.[1][2] The kinase activity of RIPK1 is not required for this scaffolding function.[4]
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Kinase Function (Pro-Death): When the pro-survival signaling from Complex I is compromised (e.g., by deubiquitination or inhibition of IAP proteins), RIPK1 can dissociate and form secondary cytosolic complexes that drive cell death.
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Apoptosis (Complex IIa): RIPK1 can bind to FADD and Caspase-8 to form Complex IIa, leading to Caspase-8 activation and programmed cell death (apoptosis).[4]
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Necroptosis (Complex IIb/Necrosome): If Caspase-8 is inhibited or absent, RIPK1's kinase activity becomes dominant. Activated RIPK1 autophosphorylates on Serine 166 and recruits RIPK3 via their RHIM domains to form an amyloid-like complex called the necrosome.[1][2] RIPK1-dependent activation of RIPK3 leads to the phosphorylation of the Mixed Lineage Kinase Domain-Like (MLKL) protein. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane rupture and lytic cell death (necroptosis).[2]
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Mechanism of Action of RIPK1 Kinase Inhibitors
RIPK1 kinase inhibitors are small molecules designed to bind to the ATP-binding pocket or an adjacent allosteric pocket of the RIPK1 kinase domain, preventing its catalytic activity. This inhibition is the central mechanism through which these compounds exert their therapeutic effect.
By blocking the kinase function of RIPK1, these inhibitors specifically prevent the autophosphorylation of RIPK1 required for the formation and activation of the necrosome.[1] Consequently, they block the downstream phosphorylation of RIPK3 and MLKL, thereby inhibiting necroptotic cell death. Importantly, because the scaffolding function of RIPK1 is independent of its kinase activity, these inhibitors are not expected to interfere with the pro-survival NF-κB signaling pathway. This selectivity is a key advantage, as it avoids the potential toxicity associated with complete ablation of RIPK1 function.
Signaling Pathway Modulation
The interaction of TNFα with its receptor can trigger distinct cellular outcomes. RIPK1 kinase inhibitors intervene at a critical decision point, shifting the balance away from kinase-dependent death pathways.
Quantitative Data: Potency and Selectivity
The efficacy of a RIPK1 inhibitor is determined by its potency in inhibiting the enzyme and its selectivity over other kinases. The tables below present representative data for well-characterized public RIPK1 inhibitors.
Table 1: Biochemical and Cellular Potency of Representative RIPK1 Inhibitors
| Compound | hRIPK1 IC₅₀ (nM) | Cellular Necroptosis EC₅₀ (nM) | Cell Line | Reference |
| GSK2982772 | 1 | 2.0 | HT-29 | [1] |
| Nec-1s | N/A | 494 | Jurkat | [1] |
| ZB-R-55 | N/A | 17-30 | Human/Mouse Cells | [1][5] |
IC₅₀: Half maximal inhibitory concentration in a biochemical assay. EC₅₀: Half maximal effective concentration in a cellular assay. N/A: Not available in the cited literature.
Table 2: Kinase Selectivity Profile
High selectivity is crucial to minimize off-target effects. RIPK1 inhibitors are often profiled against a broad panel of kinases.
| Compound | RIPK1 Kd (nM) | RIPK3 Kd (nM) | Selectivity (RIPK3/RIPK1) | Reference |
| Compound 70 | 9.2 | >10,000 | >1087-fold | [5] |
Kd: Dissociation constant, a measure of binding affinity.
Experimental Protocols
Characterizing a novel RIPK1 inhibitor requires a suite of biochemical and cellular assays to confirm its mechanism of action, potency, and selectivity.
Protocol: Biochemical RIPK1 Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies RIPK1 kinase activity by measuring the amount of ADP produced from an ATP-dependent phosphorylation reaction.
Objective: To determine the in vitro potency (IC₅₀) of a test compound against purified human RIPK1.
Materials:
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Recombinant human RIPK1 enzyme (BPS Bioscience, Cat# 40371)
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Myelin Basic Protein (MBP) substrate (BPS Bioscience, Cat# 78514)
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ATP (Promega, Cat# V9101)
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Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)
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ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)
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Test compound (e.g., Ripk1-IN-15) serially diluted in DMSO.
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White, opaque 384-well assay plates.
Procedure:
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Prepare the RIPK1 enzyme solution by diluting the enzyme to the desired concentration (e.g., 2x final concentration) in Kinase Assay Buffer.
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Prepare the Substrate/ATP solution by diluting MBP and ATP to 2x final concentration in Kinase Assay Buffer (final concentrations typically ~50 µM ATP, 0.2 mg/mL MBP).
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Dispense 2.5 µL of serially diluted test compound or DMSO (vehicle control) into the wells of the 384-well plate.
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Add 2.5 µL of the 2x RIPK1 enzyme solution to each well.
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Incubate for 30 minutes at room temperature to allow the compound to bind to the enzyme.
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Initiate the kinase reaction by adding 5 µL of the 2x Substrate/ATP solution to each well.
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Incubate for 60 minutes at room temperature.
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Stop the reaction and deplete remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
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Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
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Read luminescence on a plate reader.
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Calculate percent inhibition relative to DMSO controls and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol: Cellular Necroptosis Inhibition Assay
This assay measures the ability of a compound to protect cells from a necroptotic stimulus. Human HT-29 colon adenocarcinoma cells are a common model as they readily undergo necroptosis.
Objective: To determine the cellular potency (EC₅₀) of a test compound in preventing necroptosis.
Materials:
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HT-29 cells (ATCC HTB-38)
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Assay medium: McCoy's 5A medium + 1% FBS
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Human TNFα (e.g., 100 ng/mL final concentration)
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Smac mimetic (e.g., Birinapant, 100 nM final concentration)
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Pan-caspase inhibitor (e.g., z-VAD-fmk, 20 µM final concentration)
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CellTiter-Glo® 2.0 Assay (Promega, Cat# G9241)
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Test compound serially diluted in DMSO.
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White, clear-bottom 96-well cell culture plates.
Procedure:
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Seed HT-29 cells into 96-well plates at a density of ~10,000 cells/well and incubate overnight.
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Pre-treat cells by adding serially diluted test compound or DMSO (vehicle control) to the wells. Incubate for 1-2 hours.
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Induce necroptosis by adding a cocktail of TNFα, Smac mimetic, and z-VAD-fmk (TSZ) to all wells except the untreated controls.
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Incubate the plates for 18-24 hours at 37°C, 5% CO₂.
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Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
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Add CellTiter-Glo® reagent to each well in an amount equal to the culture medium volume.
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Mix on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Read luminescence on a plate reader.
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Calculate percent cell viability relative to untreated (100% viability) and TSZ-treated (0% viability) controls. Fit the data to a four-parameter dose-response curve to determine the EC₅₀ value.
Protocol: Western Blot for Pathway Engagement
This protocol verifies that the inhibitor blocks the necroptotic signaling cascade at the level of RIPK1 phosphorylation.
Objective: To detect the inhibition of RIPK1, RIPK3, and MLKL phosphorylation in cells treated with a necroptotic stimulus.
Materials:
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L929 or HT-29 cells.
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Necroptosis stimulus (e.g., TSZ cocktail).
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Test compound.
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RIPA Lysis Buffer with protease and phosphatase inhibitors.
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Primary antibodies: anti-pRIPK1 (S166), anti-RIPK1, anti-pMLKL (S358), anti-MLKL, anti-Actin.
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HRP-conjugated secondary antibodies.
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ECL Western Blotting Substrate.
Procedure:
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Seed cells in a 6-well plate and grow to ~80-90% confluency.
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Pre-treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x EC₅₀) or DMSO for 1-2 hours.
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Stimulate cells with the TSZ cocktail for the required time (e.g., 4-6 hours).
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Wash cells with ice-cold PBS and lyse with RIPA buffer.
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Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
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Denature protein samples in Laemmli buffer and resolve 20-30 µg of protein per lane on an SDS-PAGE gel.
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Transfer proteins to a PVDF membrane.
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Block the membrane (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Wash again and apply ECL substrate.
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Image the blot using a chemiluminescence detection system. A dose-dependent decrease in the pRIPK1/pMLKL signal relative to total protein levels indicates effective target engagement.
References
- 1. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 3. Novel RIPK1 Inhibitors for Treating Neurodegenerative, Autoimmune, and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
